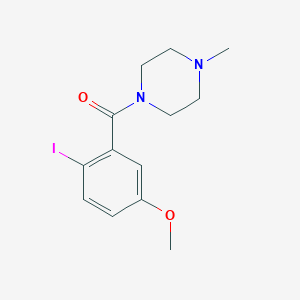
(2-Iodo-5-methoxyphenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodo-5-methoxyphenyl)(morpholino)methanone is a chemical compound that features a unique combination of an iodo-substituted phenyl ring, a methoxy group, and a morpholino group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methoxyphenyl)(morpholino)methanone typically involves the iodination of a methoxy-substituted phenyl ring followed by the introduction of a morpholino group. One common synthetic route includes:
Iodination: The starting material, 2-methoxyphenol, is iodinated using iodine and an oxidizing agent such as sodium iodate.
Formation of Methanone: The iodinated product is then reacted with a morpholine derivative in the presence of a suitable catalyst to form the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Iodo-5-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the methanone moiety can undergo reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce quinones.
科学的研究の応用
(2-Iodo-5-methoxyphenyl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Iodo-5-methoxyphenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The iodo group can participate in halogen bonding, while the morpholino group can enhance solubility and bioavailability. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (2-Methoxyphenyl)(morpholino)methanone
- (4-Bromophenyl)(morpholino)methanone
- 2-(2-Methoxyphenyl)morpholine hydrochloride
Uniqueness
(2-Iodo-5-methoxyphenyl)(morpholino)methanone is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are crucial.
特性
IUPAC Name |
(2-iodo-5-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVETJTAJRVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8173629.png)












